rac-tert-butyl (R)-((1-allylpyrrolidin-2-yl)methyl)carbamate
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Overview
Description
rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and an allylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate allylpyrrolidine derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can be used for hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated carbamate derivatives.
Scientific Research Applications
rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The allylpyrrolidine moiety may interact with receptors or other proteins, modulating their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the allylpyrrolidine moiety.
rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate: Another complex carbamate derivative with different substituents.
Uniqueness: rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate is unique due to its combination of a carbamate group and an allylpyrrolidine moiety. This structure provides distinct reactivity and potential biological activity compared to other carbamate derivatives.
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[[(2R)-1-prop-2-enylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-5-8-15-9-6-7-11(15)10-14-12(16)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,14,16)/t11-/m1/s1 |
InChI Key |
FCQQHVXNADXAAT-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCN1CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1CC=C |
Origin of Product |
United States |
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